molecular formula C20H16F3N3O4S B12170335 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12170335
M. Wt: 451.4 g/mol
InChI Key: WITGZVOMNKVOLC-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, a trifluoromethyl phenyl group, and a dioxidotetrahydrothiophenyl moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide involves multiple steps, starting with the preparation of the quinazoline core. The reaction typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization to form the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving quinazoline derivatives.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core, trifluoromethyl phenyl group, and dioxidotetrahydrothiophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H16F3N3O4S

Molecular Weight

451.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-oxo-3-[3-(trifluoromethyl)phenyl]quinazoline-7-carboxamide

InChI

InChI=1S/C20H16F3N3O4S/c21-20(22,23)13-2-1-3-15(9-13)26-11-24-17-8-12(4-5-16(17)19(26)28)18(27)25-14-6-7-31(29,30)10-14/h1-5,8-9,11,14H,6-7,10H2,(H,25,27)

InChI Key

WITGZVOMNKVOLC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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